カテリシジン

説明

LL-37は、ヒトカテリシジン由来の抗菌性ペプチドです。37個のアミノ酸で構成され、主に好中球によって産生されます。 LL-37は、細菌、ウイルス、真菌など、幅広い病原体に対する第一線の防御を提供することで、自然免疫系において重要な役割を果たします .

科学的研究の応用

LL-37 has a wide range of scientific research applications:

Chemistry: LL-37 is used as a model peptide for studying peptide-membrane interactions and peptide self-assembly.

Medicine: LL-37 has potential therapeutic applications in treating infections, cancer, and inflammatory diseases. .

Industry: LL-37 is explored for its potential use in developing new antimicrobial agents and biomaterials.

作用機序

生化学分析

Biochemical Properties

Cathelicidin peptides are dual-natured molecules called amphiphiles . They react to pathogens by disintegrating, damaging, or puncturing cell membranes . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages; stimulates wound vascularization and re-epithelialization of healing skin .

Cellular Effects

Cathelicidin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The human cathelicidin peptide LL-37 is chemotactic for neutrophils, monocytes, mast cells, and T cells; induces degranulation of mast cells; alters transcriptional responses in macrophages .

Molecular Mechanism

The general rule of the mechanism triggering cathelicidin action, like that of other antimicrobial peptides, involves the disintegration (damaging and puncturing) of cell membranes of organisms toward which the peptide is active . Antimicrobial effects have been observed against fungal, bacterial, and viral pathogens .

Temporal Effects in Laboratory Settings

Cathelicidin is detected primarily as the uncleaved holoprotein hCAP-18 in many settings, for example, wound and blister fluids, phagocytic vacuoles, psoriatic skin, seminal plasma, and associates to plasma lipoproteins in the hCAP-18 form .

Dosage Effects in Animal Models

Cathelicidin derived from the sea snake Hydrophis cyanocinctus has shown potent inhibitory activity against ZIKA-virus infection in a pregnant mouse model .

Metabolic Pathways

Cathelicidin intervention can regulate various metabolic pathways such as α-linolenic acid, taurine and hypotaurine, sphingolipid, and arachidonic acid metabolism .

Transport and Distribution

Cathelicidin is synthesized at the same stage of myeloid cell maturation as lactoferrin, and is efficiently targeted to granules . It is mostly found in neutrophils, monocytes, mast cells, dendritic cells, and macrophages .

Subcellular Localization

Cathelicidin is found to colocalize and comobilize with lactoferrin, but not with gelatinase in subcellular fractions . It is stored in the secretory granules of neutrophils and macrophages and can be released following activation by leukocytes .

準備方法

合成経路と反応条件

LL-37は、固相ペプチド合成(SPPS)を使用して合成できます。この方法は、成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには、樹脂結合アミノ酸を使用し、その後、N,N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して、配列中の次のアミノ酸とカップリングされます。 次に、ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

工業生産方法

大腸菌におけるLL-37の組換え生産は、合成方法の代替手段として検討されています。これには、pUbEx100などの発現系を使用して、ペプチドを高収率で産生することが含まれます。 その後、組換えペプチドを精製して折り畳み直し、活性型にします .

化学反応の分析

LL-37は、以下を含むさまざまな化学反応を起こします。

酸化: LL-37は、活性酸素種によって酸化される可能性があり、その抗菌活性に影響を与える可能性があります。

還元: 還元反応は、酸化されたLL-37の活性を回復させることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトール(DTT)などの還元剤が含まれます。 これらの反応から生成される主な生成物は、生物活性を変えたLL-37の改変バージョンです .

科学研究の応用

LL-37は、幅広い科学研究の応用を持っています。

化学: LL-37は、ペプチド-膜相互作用とペプチドの自己集合を研究するためのモデルペプチドとして使用されます.

生物学: LL-37は、免疫細胞を引き付けたり、創傷治癒を促進したりする能力など、免疫応答を調節する役割について研究されています.

類似化合物との比較

LL-37 is unique among antimicrobial peptides due to its broad-spectrum activity and immunomodulatory properties. Similar compounds include:

Defensins: These are another class of antimicrobial peptides with broad-spectrum activity.

Histatins: These peptides are found in saliva and have antifungal properties.

Phenol-Soluble Modulins (PSMs): These peptides are produced by Staphylococcus aureus and have antimicrobial activity.

LL-37’s ability to modulate the immune response and promote wound healing sets it apart from other antimicrobial peptides .

特性

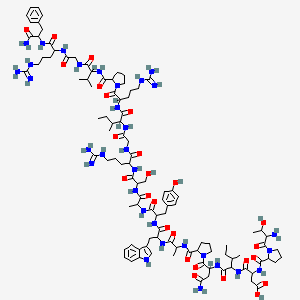

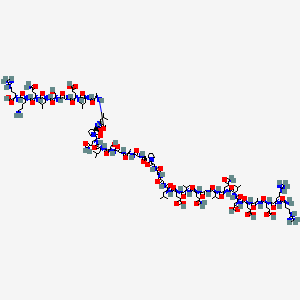

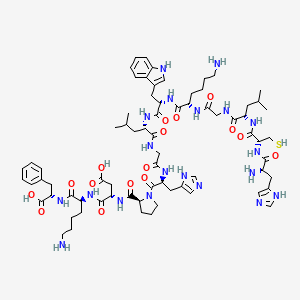

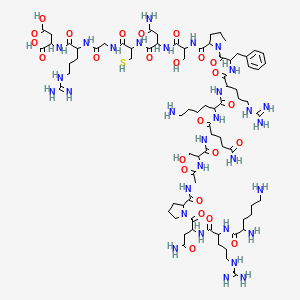

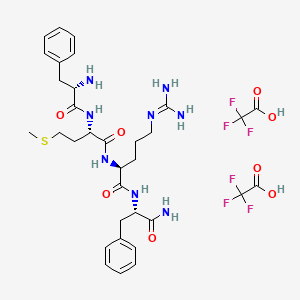

IUPAC Name |

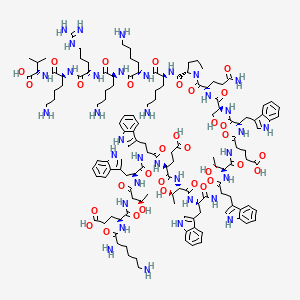

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H340N60O53/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUWJQBRNEFGX-XAMSXPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

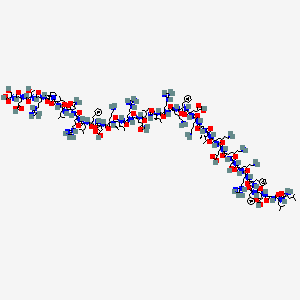

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

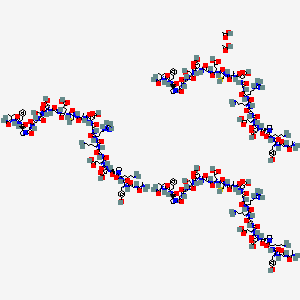

C205H340N60O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do cathelicidins interact with their targets to exert antimicrobial effects?

A1: Cathelicidins, like LL-37, primarily target bacterial membranes, causing disruption and lysis. [] This disruption is attributed to the amphipathic nature of cathelicidins, allowing them to interact with both hydrophilic and hydrophobic components of the membrane. [] Evidence suggests that cathelicidins can form toroidal pores in the bacterial membrane, compromising its integrity. []

Q2: Beyond antimicrobial activity, what other roles do cathelicidins play in the immune system?

A2: Cathelicidins exhibit immunomodulatory functions, influencing both innate and adaptive immune responses. [] They can modulate Toll-like receptor (TLR) activation, influencing cytokine release from immune cells like macrophages. [, ] For example, cathelicidin LL-37 has been shown to enhance phagocytosis of bacteria by macrophages through upregulation of Fcγ receptors. [] Additionally, cathelicidins can promote wound healing and angiogenesis. []

Q3: Can cathelicidins influence the inflammatory response?

A3: Yes, cathelicidins demonstrate a complex relationship with inflammation. While their antimicrobial activity is generally protective, they can exhibit both pro- and anti-inflammatory effects depending on the context. For instance, they can stimulate the release of pro-inflammatory cytokines from neutrophils in response to microbial stimuli. [] Conversely, cathelicidin LL-37 has been shown to reduce TxA-induced inflammation in a mouse model of Clostridium difficile colitis. []

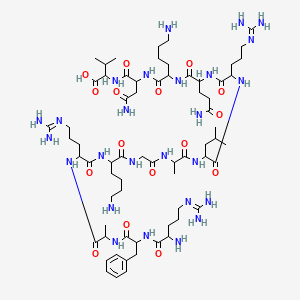

Q4: What is the structure of cathelicidin?

A4: "Cathelicidin" refers to a family of peptides with a conserved cathelin-like domain and a variable cationic C-terminal antimicrobial domain. [] The only human cathelicidin is LL-37, a 37 amino acid peptide with an alpha-helical structure in its active form. [, , ]

Q5: Are the structures of cathelicidins from different species similar?

A5: While the cathelin-like domain is conserved, the antimicrobial domain of cathelicidins exhibits significant variation across species. [] This variation contributes to differences in their antimicrobial spectrum and potency. For example, researchers have identified novel cathelicidin structures in snakes, some of which show potent activity against antibiotic-resistant bacteria. []

Q6: How does the environment influence cathelicidin activity?

A6: The activity of cathelicidins can be influenced by factors like pH, salt concentration, and the presence of proteases. [, ] For example, the antimicrobial activity of some cathelicidins is reduced in the presence of serum or blood. []

Q7: Do cathelicidins possess catalytic properties?

A7: Cathelicidins are generally not considered catalytic enzymes. Their primary mode of action involves direct interaction with and disruption of bacterial membranes. []

Q8: Have computational methods been used to study cathelicidins?

A8: Yes, computational tools, including molecular modeling and bioinformatics, have been employed to study cathelicidins. These tools assist in predicting the structure and function of newly discovered cathelicidins, as well as in designing novel peptides with enhanced activity. [, ]

Q9: How does altering the structure of cathelicidins affect their activity?

A9: Modifications to the amino acid sequence of cathelicidins, such as changes in charge, hydrophobicity, and secondary structure, can significantly impact their antimicrobial activity, specificity, and stability. []

Q10: What strategies are being explored to enhance the stability and delivery of cathelicidins?

A10: Researchers are exploring various approaches to improve cathelicidin stability and delivery, including:

Q11: What evidence supports the antimicrobial activity of cathelicidins?

A11: Numerous in vitro studies have demonstrated the potent antimicrobial activity of cathelicidins against a broad range of bacteria, including drug-resistant strains. [, ] In vivo studies using animal models have also shown promising results, with cathelicidins demonstrating efficacy in treating infections. [, , , ]

Q12: Have cathelicidins been tested in clinical trials for infections?

A12: While preclinical studies are encouraging, clinical trials are needed to fully evaluate the safety and efficacy of cathelicidins as therapeutic agents in humans.

Q13: Do any known antibiotic resistance mechanisms confer cross-resistance to cathelicidins?

A13: Research suggests that certain antibiotic resistance mechanisms, such as efflux pumps, might not confer cross-resistance to cathelicidins. [] This finding highlights the potential of cathelicidins as alternatives to conventional antibiotics.

Q14: Are there any safety concerns associated with cathelicidins?

A14: While generally considered safe, high concentrations of cathelicidins can exhibit non-specific toxicity to mammalian cells. [] Further research is crucial to determine safe and effective doses for therapeutic applications.

Q15: What are the challenges associated with delivering cathelicidins to target sites?

A15: Delivering therapeutic peptides like cathelicidins presents challenges, including:

Q16: Can cathelicidins serve as biomarkers for disease?

A16: Yes, research suggests that cathelicidin levels can be altered in various disease states. For example, cathelicidin expression is increased in inflamed and non-inflamed mucosa of patients with ulcerative colitis but not in Crohn's disease. [] Additionally, cathelicidin levels in milk have been explored as a potential biomarker for mastitis in dairy cows. [, ]

Q17: Can cathelicidins themselves trigger an immune response?

A17: Cathelicidins can exhibit immunomodulatory effects, and in some cases, they have the potential to trigger an immune response. [] This immunogenicity is an important consideration for their therapeutic development.

Q18: What is the relationship between cathelicidin and vitamin D?

A18: Vitamin D plays a crucial role in regulating the expression of cathelicidin. [, , , ] Studies have shown that vitamin D3 can induce cathelicidin expression in various cell types, including keratinocytes, monocytes, and bladder epithelial cells. [, ] This link between vitamin D and cathelicidin highlights the importance of vitamin D status for maintaining innate immunity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)